molecular formula C12H14N2O2 B561974 2-(3',4'-Dihydroxybutyl)quinoxaline CAS No. 80840-08-0

2-(3',4'-Dihydroxybutyl)quinoxaline

Cat. No.: B561974
CAS No.: 80840-08-0
M. Wt: 218.256
InChI Key: NGCLMYCHHSCHBB-UHFFFAOYSA-N
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Scientific Research Applications

2-(3’,4’-Dihydroxybutyl)quinoxaline has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2-(3’,4’-Dihydroxybutyl)quinoxaline is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Dihydroxybutyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. This reaction is often carried out under high temperature and strong acid catalyst conditions . Another method involves the use of bentonite clay and ethanol as a reaction medium, which is then concentrated and diluted with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for 2-(3’,4’-Dihydroxybutyl)quinoxaline are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Dihydroxybutyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’,4’-Dihydroxybutyl)quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydroxybutyl side chain allows for unique interactions with biological targets and can be modified to create a variety of derivatives with different activities .

Properties

IUPAC Name

4-quinoxalin-2-ylbutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLMYCHHSCHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661930
Record name 4-(Quinoxalin-2-yl)butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80840-08-0
Record name 4-(Quinoxalin-2-yl)butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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